2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a tetrahydrofuranylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.
Attachment of the Tetrahydrofuranylmethyl Moiety: This step involves the reaction of the quinoline derivative with tetrahydrofuranylmethyl halides under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or chlorophenyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, various solvents, and catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides, chlorophenyl derivatives.
Reduction: Reduced quinoline derivatives, dechlorinated products.
Substitution: Substituted quinoline and chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antimalarial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
- 4-chlorophenyl (tetrahydro-2-furanylmethyl)carbamodithioate
- 2-[(4-chlorophenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide
Uniqueness
2-(4-chlorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline core, combined with the chlorophenyl and tetrahydrofuranylmethyl moieties, provides a distinct chemical structure that can interact with various biological targets and undergo a wide range of chemical reactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-14-4-9-20-18(11-14)19(22(26)24-13-17-3-2-10-27-17)12-21(25-20)15-5-7-16(23)8-6-15/h4-9,11-12,17H,2-3,10,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZJNLDEMYXZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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